1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C16H24N2O4S and a molecular weight of 340.4 g/mol. This compound is primarily used in scientific research and is not intended for therapeutic or veterinary use. It features a piperidine ring substituted with a sulfonyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, where a sulfonyl chloride reacts with the piperidine ring under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group is attached through amide bond formation, typically using carboxylic acids or their derivatives in the presence of coupling reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
- 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]piperidine
Uniqueness
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both sulfonyl and carboxamide groups. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-22-14-9-12(3)15(10-11(14)2)23(20,21)18-7-5-13(6-8-18)16(17)19/h9-10,13H,4-8H2,1-3H3,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZZBEPEBADUBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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